molecular formula C11H14N2O B13033416 (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile

Cat. No.: B13033416
M. Wt: 190.24 g/mol
InChI Key: PPSBPMIEANCAAQ-JTQLQIEISA-N
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Description

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is an organic compound characterized by the presence of an amino group, a methoxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Nitrile Formation: The amine is then reacted with a cyanating agent, such as cyanogen bromide, to introduce the nitrile group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the methyl group on the phenyl ring.

    (3S)-3-Amino-3-(4-methylphenyl)propanenitrile: Lacks the methoxy group on the phenyl ring.

    (3S)-3-Amino-3-phenylpropanenitrile: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interactions with other molecules, making it distinct from its similar counterparts.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(3S)-3-amino-3-(4-methoxy-3-methylphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1

InChI Key

PPSBPMIEANCAAQ-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CC#N)N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(CC#N)N)OC

Origin of Product

United States

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